![molecular formula C17H21N3O2S B12902814 N-[5-(2-Sulfanylacetamido)pentyl]quinoline-3-carboxamide CAS No. 828920-10-1](/img/structure/B12902814.png)
N-[5-(2-Sulfanylacetamido)pentyl]quinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(2-Mercaptoacetamido)pentyl)quinoline-3-carboxamide is a compound that belongs to the class of quinoline-3-carboxamides. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of N-(5-(2-Mercaptoacetamido)pentyl)quinoline-3-carboxamide includes a quinoline ring, which is fused with a carboxamide group and a mercaptoacetamido side chain. This unique structure imparts specific chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2-Mercaptoacetamido)pentyl)quinoline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the quinoline derivative with an appropriate amine under suitable conditions.
Attachment of the Mercaptoacetamido Side Chain: The mercaptoacetamido side chain can be attached through a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated precursor.
Industrial Production Methods
Industrial production of N-(5-(2-Mercaptoacetamido)pentyl)quinoline-3-carboxamide may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-(2-Mercaptoacetamido)pentyl)quinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated quinoline derivatives.
Applications De Recherche Scientifique
N-(5-(2-Mercaptoacetamido)pentyl)quinoline-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(5-(2-Mercaptoacetamido)pentyl)quinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
N-(5-(2-Mercaptoacetamido)pentyl)quinoline-3-carboxamide can be compared with other quinoline-3-carboxamide derivatives, such as:
Paquinimod: Known for its anti-inflammatory properties.
Tasquinimod: Investigated for its anti-cancer activity.
Laquinimod: Explored for its potential in treating multiple sclerosis.
The uniqueness of N-(5-(2-Mercaptoacetamido)pentyl)quinoline-3-carboxamide lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
828920-10-1 |
|---|---|
Formule moléculaire |
C17H21N3O2S |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
N-[5-[(2-sulfanylacetyl)amino]pentyl]quinoline-3-carboxamide |
InChI |
InChI=1S/C17H21N3O2S/c21-16(12-23)18-8-4-1-5-9-19-17(22)14-10-13-6-2-3-7-15(13)20-11-14/h2-3,6-7,10-11,23H,1,4-5,8-9,12H2,(H,18,21)(H,19,22) |
Clé InChI |
LJDSLEQUCLIFDM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)NCCCCCNC(=O)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


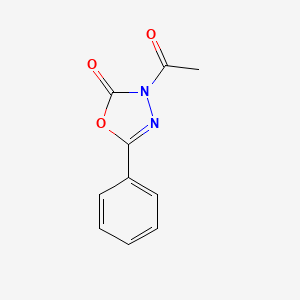
![2-[(Oxolan-2-yl)sulfanyl]ethyl decanoate](/img/structure/B12902737.png)
![ethyl N-[8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12902743.png)

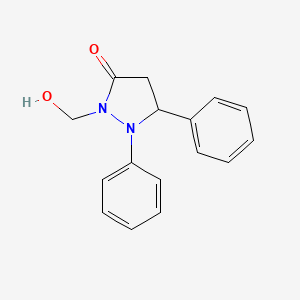
![Glycine, N-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-](/img/structure/B12902756.png)

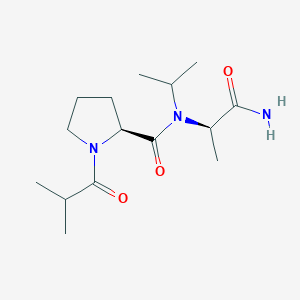
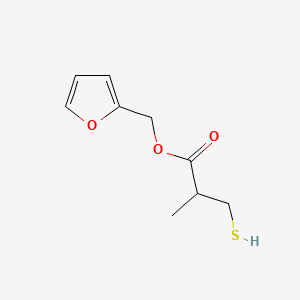
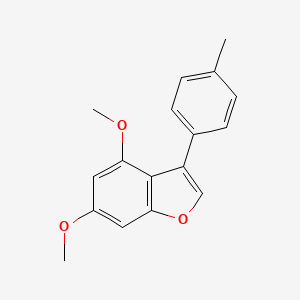
![Ethyl 2-(methylsulfanyl)-4,5-dioxo-1,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12902788.png)
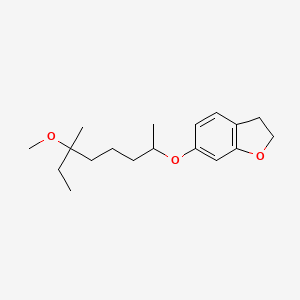

![N-[(Hexahydro-3-pyridazinyl)acetyl]glycyl-L-valyl-L-arginine](/img/structure/B12902805.png)
